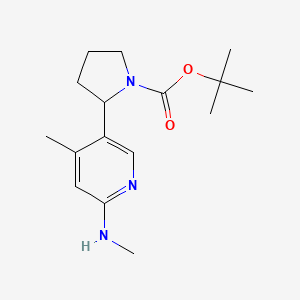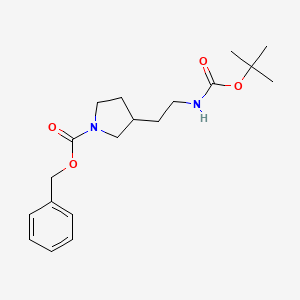![molecular formula C14H13N3O4 B11818639 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoimidazole core with various functional groups, including a piperidinyl and a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the piperidinyl group and the carbaldehyde functionality. Key steps include:
Cyclization reactions: to form the benzoimidazole core.
Substitution reactions: to introduce the piperidinyl group.
Oxidation reactions: to form the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new groups to the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site or allosteric site of the enzyme.
Modulating receptor activity: By acting as an agonist or antagonist.
Interfering with protein-protein interactions: By binding to specific protein domains.
Comparación Con Compuestos Similares
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar piperidinyl group.
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness: 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C14H13N3O4/c1-16-12-8(7-18)3-2-4-9(12)17(14(16)21)10-5-6-11(19)15-13(10)20/h2-4,7,10H,5-6H2,1H3,(H,15,19,20) |
Clave InChI |
BZFDZFWLBXFTCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



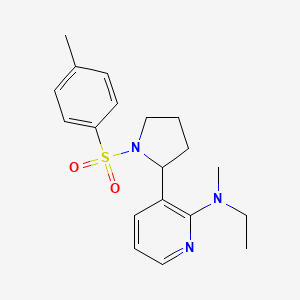
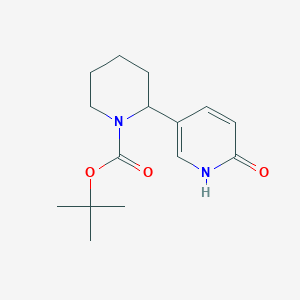

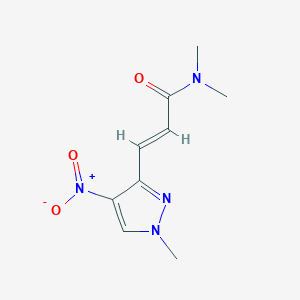
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)



